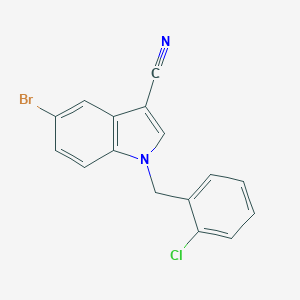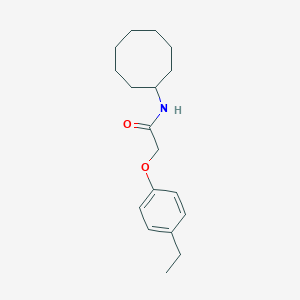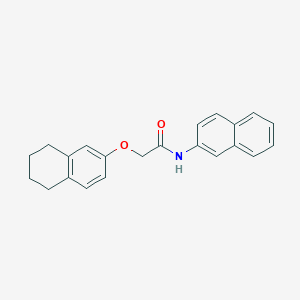![molecular formula C27H27BrN4O6 B297505 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297505.png)
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and urokinase-type plasminogen activator, which are involved in the metastasis of cancer cells. It also inhibits the activation of specific pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and improve survival rates in animal models.
实验室实验的优点和局限性
There are several advantages and limitations associated with the use of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments. One of the advantages is that this compound has been extensively studied and has shown promising results in inhibiting the growth and proliferation of cancer cells. However, one of the limitations is that the synthesis of this compound is a complex process that requires specific conditions and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
未来方向
There are several future directions for further research on 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One of the future directions is to conduct further studies on the mechanism of action of this compound and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to optimize the synthesis method of this compound to make it more accessible for lab experiments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成方法
The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-(2-hydrazinyl-2-oxoethyl)-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to obtain the desired product.
科学研究应用
The chemical compound 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several potential applications in the field of medicine. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C27H27BrN4O6 |
|---|---|
分子量 |
583.4 g/mol |
IUPAC 名称 |
N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C27H27BrN4O6/c1-16-9-10-19(11-17(16)2)30-24(33)15-38-25-20(28)12-18(13-23(25)37-4)14-29-32-27(35)26(34)31-21-7-5-6-8-22(21)36-3/h5-14H,15H2,1-4H3,(H,30,33)(H,31,34)(H,32,35)/b29-14+ |
InChI 键 |
NWIBLOGKHQYQKV-IPPBACCNSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)



![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)
